1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
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Overview
Description
1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized by reacting the triazole intermediate with sulfur-containing reagents under controlled conditions.
Final Coupling: The final step involves coupling the triazolothiadiazine intermediate with a propanoyl group to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition, including carbonic anhydrase and cholinesterase inhibitors.
Pharmaceutical Development: The compound is being explored for its potential in drug design and development for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit carbonic anhydrase, leading to reduced intraocular pressure in glaucoma treatment .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-B][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns but similar biological activities.
Uniqueness: 1-[3-Methyl-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to its specific substitution pattern, which enhances its pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[3-methyl-6-(4-methylphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H20N4O2S/c1-5-14(23)17-16(13-9-7-11(3)8-10-13)22(15(24)6-2)21-12(4)19-20-18(21)25-17/h7-10H,5-6H2,1-4H3 |
InChI Key |
KYHCMAQCZLIFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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